molecular formula C11H14ClNO2 B8758398 2-Chloro-4-[2-(dimethylamino)ethoxy]benzaldehyde CAS No. 650629-11-1

2-Chloro-4-[2-(dimethylamino)ethoxy]benzaldehyde

Cat. No. B8758398
M. Wt: 227.69 g/mol
InChI Key: ILJLLQWHRGTMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-[2-(dimethylamino)ethoxy]benzaldehyde is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69 g/mol. The purity is usually 95%.
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properties

CAS RN

650629-11-1

Product Name

2-Chloro-4-[2-(dimethylamino)ethoxy]benzaldehyde

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

2-chloro-4-[2-(dimethylamino)ethoxy]benzaldehyde

InChI

InChI=1S/C11H14ClNO2/c1-13(2)5-6-15-10-4-3-9(8-14)11(12)7-10/h3-4,7-8H,5-6H2,1-2H3

InChI Key

ILJLLQWHRGTMOY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC(=C(C=C1)C=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2-chloro-4-hydroxybenzaldehyde (234 mg, 1.49 mmol), (2-chloroethyl)dimethylamine hydrochloride (536 mg, 3.72 mmol), potassium carbonate (514 mg, 3.72 mmol), and tetrabutylammonium iodide (55 mg, 0.15 mmol) in 4.0 mL of acetonitrile was stirred at 115° C. overnight in a sealed tube. After the reaction mixture was diluted with water, the solution was extracted with ethyl acetate. The extract was washed with brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (chloroform/methanol=99/1 to 94/6) to obtain the title compound as a brown oil (137 mg, 40%).
Quantity
234 mg
Type
reactant
Reaction Step One
Quantity
536 mg
Type
reactant
Reaction Step One
Quantity
514 mg
Type
reactant
Reaction Step One
Quantity
55 mg
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
40%

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